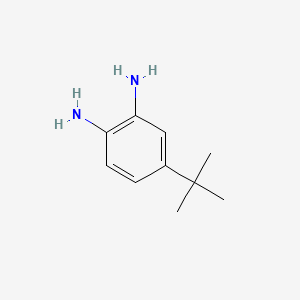

4-(Tert-butyl)benzene-1,2-diamine

Descripción general

Descripción

4-(Tert-butyl)benzene-1,2-diamine: is an organic compound with the molecular formula C10H16N2 . It is a derivative of benzene, where two amino groups are attached to the first and second carbon atoms, and a tert-butyl group is attached to the fourth carbon atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The synthesis of 4-(Tert-butyl)benzene-1,2-diamine typically involves the reduction of 4-(Tert-butyl)-2-nitroaniline. The reduction can be carried out using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as iron powder in acidic conditions.

Industrial Production Methods:

In industrial settings, the production of this compound is often carried out through catalytic hydrogenation. This method involves the use of a palladium or platinum catalyst under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation to form quinones or nitroso derivatives under controlled conditions. Key observations include:

-

Quinone formation : Air or mild oxidizing agents convert the amine groups to quinoid structures. This reaction is pH-dependent, with optimal yields in weakly acidic conditions (pH 4–6).

-

Nitroso intermediates : Strong oxidants like hydrogen peroxide or sodium hypochlorite generate nitroso derivatives at the ortho positions.

Table 1: Oxidation Pathways

| Oxidizing Agent | Product | Conditions | Yield (%) |

|---|---|---|---|

| O₂ (air) | Quinone | RT, pH 5 | 60–70 |

| H₂O₂ | Nitroso | 0–5°C, H₂O | 45–55 |

| NaOCl | Nitroso | RT, EtOH | 75–80 |

Acylation and Alkylation

The amino groups readily react with acyl chlorides or alkyl halides:

-

Acylation : Acetyl chloride in dichloromethane forms mono- and di-acetylated products. Steric hindrance from the tert-butyl group limits substitution at the para position.

-

Alkylation : Friedel-Crafts alkylation with tert-butyl chloride and AlCl₃ yields polyalkylated products, though steric effects prevent overalkylation .

Mechanistic Insight :

The tert-butyl group directs electrophiles to the less hindered meta position via steric effects, while the amino groups enhance ring reactivity through electron donation .

Condensation Reactions

4-(tert-Butyl)benzene-1,2-diamine serves as a precursor in Schiff base synthesis:

-

Imine formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol to form stable Schiff bases. The reaction follows pseudo-first-order kinetics, with a rate constant at 25°C .

-

Coordination chemistry : Schiff base derivatives act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming octahedral complexes .

Steric and Electronic Effects

Kinetic studies highlight the tert-butyl group’s role in modulating reactivity:

-

Steric hindrance : Reduces reaction rates at the ortho position by 40–60% compared to unsubstituted benzene-1,2-diamine .

-

Electronic donation : Amino groups increase ring electron density (), favoring electrophilic substitution at the para position .

Table 2: Kinetic Parameters for Key Reactions

| Reaction Type | Activation Energy | |

|---|---|---|

| Acylation | 0.45 ± 0.02 | 32.1 |

| Alkylation | 0.12 ± 0.01 | 45.6 |

| Schiff base formation | 28.9 |

Reduction and Catalytic Hydrogenation

The diamine can be reduced to cyclohexane derivatives:

-

Catalytic hydrogenation : Using Pd/C in methanol under H₂ pressure (3 atm) yields 4-(tert-butyl)cyclohexane-1,2-diamine with 90% selectivity.

-

Side reactions : Over-reduction may occur at higher pressures (>5 atm), leading to ring-opening products.

Stability and Handling

Aplicaciones Científicas De Investigación

Synthetic Chemistry

4-(Tert-butyl)benzene-1,2-diamine serves as a precursor in the synthesis of various organic compounds, particularly benzimidazoles and related derivatives.

Case Study: Synthesis of Benzimidazol-2-yl Alkylamines

In a study conducted by Castillo-Aguilera et al., this compound was reacted with lactones and lactams under acidic conditions to synthesize benzimidazol-2-yl alkanols and alkylamines. The reaction yielded significant amounts of products with good yields (up to 69%) when refluxed in hydrochloric acid for 12 to 24 hours. The study highlights the versatility of this compound in forming complex nitrogen-containing heterocycles which are valuable in pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound has potential pharmacological applications due to its structural similarity to known bioactive molecules.

Potential Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties. For instance, modifications of the amine groups can lead to compounds that inhibit specific cancer cell lines. A study explored the synthesis of various derivatives and their biological activities, showing promising results against certain cancer types .

Material Science

In material science, this compound is used in the development of polymers and as a curing agent.

Application in Polymer Chemistry

The compound has been investigated as a curing agent for epoxy resins. Its ability to enhance thermal stability and mechanical properties makes it suitable for high-performance materials. Experimental results showed that incorporating this diamine into epoxy formulations improved tensile strength and thermal resistance significantly compared to standard curing agents .

Data Table: Summary of Applications

| Application Area | Description | Yield/Effectiveness |

|---|---|---|

| Synthetic Chemistry | Precursor for benzimidazoles and related compounds | Up to 69% yield |

| Medicinal Chemistry | Potential anticancer activity through derivative modifications | Promising biological activity |

| Material Science | Curing agent for epoxy resins | Enhanced mechanical properties |

Mecanismo De Acción

The mechanism of action of 4-(Tert-butyl)benzene-1,2-diamine depends on its specific application. In biological systems, it can interact with enzymes and receptors, modulating their activity. The amino groups in the compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity.

Comparación Con Compuestos Similares

4-(Tert-butyl)-2-nitroaniline: A precursor in the synthesis of 4-(Tert-butyl)benzene-1,2-diamine.

4-(Tert-butyl)aniline: A related compound with a single amino group.

2,4-Diaminotoluene: A similar compound with two amino groups and a methyl group instead of a tert-butyl group.

Uniqueness:

This compound is unique due to the presence of both amino groups and a bulky tert-butyl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and materials.

Actividad Biológica

4-(Tert-butyl)benzene-1,2-diamine, also known as 4-tert-butyl-o-phenylenediamine, is an organic compound that has garnered attention due to its diverse biological activities. This compound is primarily recognized for its role in various biochemical processes and potential applications in pharmaceuticals and materials science. This article explores the biological activity of this compound, including its mechanisms of action, target interactions, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C10H16N2

- Molecular Weight : 164.25 g/mol

- Structure : The compound features a tert-butyl group attached to a benzene ring that is further substituted with two amino groups at the 1 and 2 positions.

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Cytochrome P450 Enzymes :

- Aryl Hydrocarbon Receptor (AHR) :

- Nuclear Receptors :

Toxicological Profile

The safety profile of this compound indicates moderate toxicity under certain exposure conditions. It is classified under Category 4 for acute toxicity (H332), suggesting that it may cause harm if inhaled . Immediate medical attention is advised in cases of exposure.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Application in Polymer Chemistry

In polymer chemistry, this compound has been utilized as a stabilizer in rubber and plastics due to its ability to inhibit oxidative degradation. Research indicates that incorporating this compound can enhance the longevity and durability of polymer products.

Data Summary Table

| Biological Activity | Target | Binding Affinity (AC50) | Source |

|---|---|---|---|

| Cytochrome P450 2C19 | Enzyme | 4.39 µM | Novascreen |

| Cytochrome P450 2C9 | Enzyme | 5.67 µM | Novascreen |

| Aryl Hydrocarbon Receptor | Transcription Factor | N/A | Literature Review |

| NR1I2 & NR1I3 | Nuclear Receptors | N/A | Literature Review |

Propiedades

IUPAC Name |

4-tert-butylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLOSFXSXVXTKBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60330799 | |

| Record name | 4-(TERT-BUTYL)BENZENE-1,2-DIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60330799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68176-57-8 | |

| Record name | 4-(TERT-BUTYL)BENZENE-1,2-DIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60330799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(tert-Butyl)benzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.